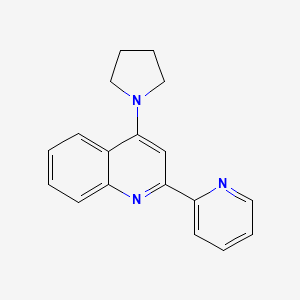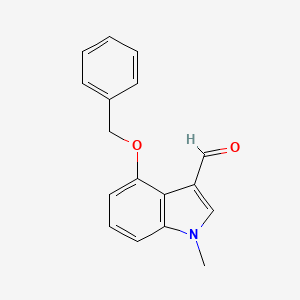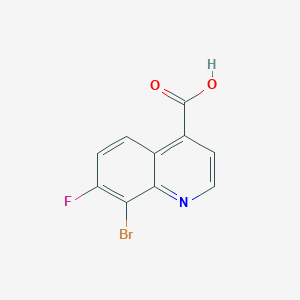
8-Bromo-7-fluoroquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-7-fluoroquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine and fluorine atoms at the 8th and 7th positions, respectively, on the quinoline ring, and a carboxylic acid group at the 4th position. The molecular formula of this compound is C10H5BrFNO2, and it has a molecular weight of 270.05 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoroquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the bromination and fluorination of quinoline derivatives. The reaction typically starts with the preparation of quinoline-4-carboxylic acid, followed by selective bromination and fluorination at the desired positions. The reaction conditions often involve the use of bromine and fluorine sources, such as N-bromosuccinimide (NBS) and Selectfluor, under controlled temperature and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-7-fluoroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Major Products: The major products formed from these reactions include substituted quinolines, quinoline N-oxides, and dihydroquinolines .
Scientific Research Applications
8-Bromo-7-fluoroquinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-Bromo-7-fluoroquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription in bacteria, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
- 7-Bromo-8-fluoroquinoline-2-carboxylic acid
- 6-Bromo-4-chloro-7-fluoroquinoline-3-carboxylate
- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid
Comparison: 8-Bromo-7-fluoroquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C10H5BrFNO2 |
|---|---|
Molecular Weight |
270.05 g/mol |
IUPAC Name |
8-bromo-7-fluoroquinoline-4-carboxylic acid |
InChI |
InChI=1S/C10H5BrFNO2/c11-8-7(12)2-1-5-6(10(14)15)3-4-13-9(5)8/h1-4H,(H,14,15) |
InChI Key |
QPHQGPRQFRRZAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)C(=O)O)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


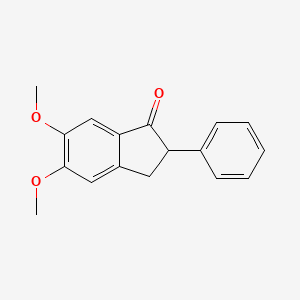



![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)

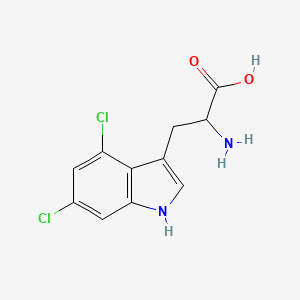

![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)
![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)


